Hemopressin (human, mouse) acetate

Description

Historical Context of Discovery

The initial discovery of hemopressin occurred during an investigation of rat brain extracts. wikipedia.org Researchers utilized an enzyme-substrate capture technique to isolate a nine-amino-acid peptide, which they named hemopressin due to its observed ability to cause a modest decrease in blood pressure. nih.govnih.gov This peptide was identified as a fragment of the hemoglobin α-chain. nih.gov Subsequent studies confirmed its presence in the rodent brain and its interaction with the cannabinoid system. nih.govresearchgate.net

A significant finding was that the originally isolated hemopressin might be an artifact of the extraction process, which involved using hot acid that can cleave specific protein bonds. wikipedia.org Further research led to the identification of longer, N-terminally extended forms of hemopressin in mouse brain extracts, suggesting these may be the true endogenous forms of the peptide. wikipedia.org

Endogenous Origin and Classification within Cannabinoid Signaling Systems

Hemopressin and its related peptides are derived from the α and β chains of hemoglobin. frontiersin.org While initially thought to be solely a product of hemoglobin degradation, evidence now suggests that hemopressin peptides are produced locally in the brain and are distinct from those found in the blood. frontiersin.org This points to a specific physiological role within the central nervous system. frontiersin.org

The classification of hemopressin within the cannabinoid signaling system is complex. The originally discovered nine-amino-acid hemopressin acts as a selective inverse agonist of the CB1 cannabinoid receptor. wikipedia.orgmedchemexpress.compnas.org This means it binds to the receptor and reduces its constitutive activity. pnas.orgnih.gov This finding was groundbreaking as it introduced the concept of peptide-based endocannabinoids, expanding the known repertoire of cannabinoid ligands which were previously thought to be exclusively lipid-based molecules like anandamide (B1667382) and 2-arachidonoylglycerol. nih.gov

However, the longer, N-terminally extended forms of hemopressin, such as RVD-hemopressin (α) and VD-hemopressin (α), exhibit different activities. These peptides have been shown to act as agonists at cannabinoid receptors, particularly the CB1 receptor. wikipedia.orgfrontiersin.org More recent research has further refined our understanding, suggesting that RVD-hemopressin (also known as pepcan-12) functions as a negative allosteric modulator of CB1 receptors and a positive allosteric modulator of CB2 receptors. wikipedia.org These peptides are generated from a pro-peptide called pepcan-23 and are found in noradrenergic neurons in the brain and adrenal medulla. wikipedia.org

Overview of Hemopressin Peptide Family Members

The hemopressin family of peptides encompasses a range of polypeptides of varying lengths, typically from 9 to 23 amino acids. frontiersin.org These peptides are derived from the α or β chains of hemoglobin. frontiersin.org The amino acid sequence of the original hemopressin is highly conserved across mammalian species. frontiersin.org

Here is a summary of the key members of the hemopressin peptide family:

| Peptide Name | Amino Acid Sequence | Origin | Receptor Activity |

| Hemopressin (rat) | PVNFKFLSH | α-chain of hemoglobin | CB1 receptor inverse agonist |

| Hemopressin (human, mouse) | PVNFKLLSH | α-chain of hemoglobin | CB1 receptor inverse agonist/antagonist |

| RVD-hemopressin (α) (Pepcan-12) | RVD-PVNFKLLSH | α-chain of hemoglobin | CB1 receptor negative allosteric modulator, CB2 receptor positive allosteric modulator |

| VD-hemopressin (α) | VD-PVNFKLLSH | α-chain of hemoglobin | CB1 receptor agonist |

| VD-hemopressin (β) | VDPENFRLLCNM | β-chain of hemoglobin | CB1 and CB2 receptor agonist |

| Pepcan-23 | SALSDLHAHKLRVDPVNFKLLSH | α-chain of hemoglobin | Pro-peptide for RVD-hemopressin |

Data sourced from multiple studies. wikipedia.orgnih.govfrontiersin.orgfrontiersin.orgresearchgate.net

The discovery of these various hemopressin peptides has significantly broadened the understanding of the endocannabinoid system, highlighting the existence of a complex network of peptide modulators that fine-tune cannabinoid receptor signaling. nih.gov Research has indicated the presence of these peptides in various brain regions, including the hypothalamus, nucleus accumbens, and cerebellum, as well as in peripheral tissues like the liver, kidneys, spleen, and adrenal glands, suggesting a wide range of physiological functions. nih.govfrontiersin.org

Structure

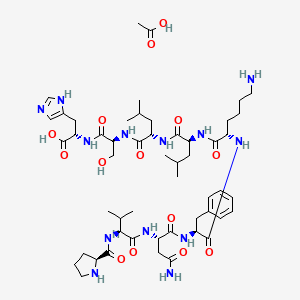

2D Structure

Properties

Molecular Formula |

C52H83N13O14 |

|---|---|

Molecular Weight |

1114.3 g/mol |

IUPAC Name |

acetic acid;(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |

InChI |

InChI=1S/C50H79N13O12.C2H4O2/c1-27(2)19-34(44(68)58-35(20-28(3)4)45(69)62-39(25-64)48(72)61-38(50(74)75)22-31-24-53-26-55-31)57-43(67)33(15-10-11-17-51)56-46(70)36(21-30-13-8-7-9-14-30)59-47(71)37(23-40(52)65)60-49(73)41(29(5)6)63-42(66)32-16-12-18-54-32;1-2(3)4/h7-9,13-14,24,26-29,32-39,41,54,64H,10-12,15-23,25,51H2,1-6H3,(H2,52,65)(H,53,55)(H,56,70)(H,57,67)(H,58,68)(H,59,71)(H,60,73)(H,61,72)(H,62,69)(H,63,66)(H,74,75);1H3,(H,3,4)/t32-,33-,34-,35-,36-,37-,38-,39-,41-;/m0./s1 |

InChI Key |

OBLRRMZUXHAJAU-KXKZAZQTSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]3CCCN3.CC(=O)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C3CCCN3.CC(=O)O |

Origin of Product |

United States |

Discovery and Initial Characterization of Hemopressin Human, Mouse

Isolation from Neural Tissues

Hemopressin was first identified as a nonapeptide (a peptide consisting of nine amino acids) derived from the α1-chain of hemoglobin. medchemexpress.com It was originally isolated from extracts of rat brain homogenates. medchemexpress.comnih.govnih.gov The peptide found in humans and mice has the amino acid sequence Pro-Val-Asn-Phe-Lys-Leu-Leu-Ser-His (PVNFKLLSH). nih.gov This sequence is slightly different from the initially discovered rat variant, which has a Phenylalanine (F) instead of a Leucine (B10760876) (L) at the seventh position (PVNFKFLSH). nih.gov The name "hemopressin" was coined due to its observed ability to cause a decrease in blood pressure. nih.govresearchgate.net

Methodological Approaches in Early Identification

The initial identification of hemopressin was achieved through a specialized technique known as a substrate-capture assay. nih.govnih.govresearchgate.net This method utilized an inactivated enzyme, thimet-oligopeptidase, to trap peptides from the cytosolic fraction of rodent brain tissue. nih.govresearchgate.net The original purification process involved using hot acid to extract the peptide, a detail that would later become significant in understanding its true nature. wikipedia.org

Subsequent research employed more advanced analytical techniques. Conformational-sensitive antibodies, which can recognize specific structural states of G-protein coupled receptors, were instrumental in identifying the type 1 cannabinoid receptor (CB1R) as a molecular target for hemopressin. nih.govresearchgate.net Furthermore, the application of electron spray mass spectrometry coupled with liquid chromatography (LC-MS/MS) allowed for more precise analysis of peptide fragments present in brain extracts. nih.gov

Biosynthesis, Processing, and Distribution of Hemopressin Peptides

Proteolytic Derivation from Hemoglobin Alpha Chain

Hemopressin peptides are derived from the proteolytic degradation of the alpha-chain of hemoglobin. nih.govnih.gov This process is thought to involve the proteasome, a large protein complex responsible for the degradation of a majority of cellular proteins. nih.govresearchgate.net The 26S proteasome, in particular, is capable of generating peptides of a size consistent with hemopressin and its derivatives. nih.gov The amino acid sequence of hemopressin corresponds to a specific fragment of the hemoglobin α-chain. nih.gov For instance, the 9-amino acid peptide hemopressin (PVNFKLLSH in humans and mice) is derived from this chain. nih.govnih.gov

Endopeptidases Involved in Hemopressin Metabolism

Once formed, hemopressin peptides are subject to further metabolism by various endopeptidases. Key enzymes implicated in this process include endopeptidase 24.15 (EP24.15, also known as thimet oligopeptidase), neurolysin (EP24.16), and angiotensin-converting enzyme (ACE). tocris.comrndsystems.comnih.gov These metallopeptidases are involved in the metabolism of numerous neuropeptides. nih.gov

Research has identified hemopressin as a bioactive endogenous peptide substrate for these enzymes. tocris.comrndsystems.com The interaction of rat hemopressin with these endopeptidases has been quantified, revealing distinct inhibitory constants (Ki) for each enzyme, which indicates the strength of their interaction.

Table 1: Inhibitory Constants (Ki) of Rat Hemopressin for Various Endopeptidases

| Endopeptidase | Ki Value (μM) |

|---|---|

| Endopeptidase 24.15 (EP24.15) | 27.76 |

| Neurolysin (EP24.16) | 3.43 |

| Angiotensin-Converting Enzyme (ACE) | 1.87 |

Data sourced from studies on rat hemopressin. tocris.comrndsystems.com

Precursor Peptides and Their Conversion Pathways

The family of hemopressin-related peptides includes N-terminally extended forms, with RVD-hemopressin (also known as Pepcan-12) being a prominent member. nih.govnih.gov Evidence strongly suggests that a larger, 23-amino acid peptide, termed Pepcan-23, serves as a pro-peptide for RVD-hemopressin. nih.govgertschlab.com

Studies have demonstrated that Pepcan-23 is present in various tissues and can be converted to RVD-hemopressin. nih.gov This conversion has been observed in mouse tissues and human whole blood, indicating that Pepcan-23 is a biological precursor to the more extensively studied RVD-hemopressin. nih.gov In fact, in plasma, Pepcan-23 appears to be the most stable endogenous peptide containing the hemopressin sequence. nih.gov The brain levels of Pepcan-23 are reported to be approximately three times higher than those of RVD-hemopressin, further supporting its role as a precursor. frontiersin.org

Anatomical Distribution and Cellular Localization

Hemopressin peptides have a distinct and specific distribution throughout the body. Immunohistochemical and mass spectrometric analyses have detected their presence in various locations. nih.gov

Notably, these peptides are found in noradrenergic neurons. nih.govwikipedia.orgwikipedia.org RVD-hemopressin (Pepcan-12) is specifically expressed in the noradrenergic neurons of the brain, particularly in the locus coeruleus and its projections. wikipedia.orgnih.gov These neurons project to several key brain regions, including the cerebral cortex, hypothalamus, and hippocampus. nih.gov

The adrenal medulla is another significant site of hemopressin peptide production and secretion. nih.govwikipedia.orgwikipedia.org It is considered a major endocrine source of constitutively secreted Pepcan-12. nih.gov

Beyond the nervous system and adrenal glands, hemopressin peptides and their precursors have been identified in a range of tissues. RVD-hemopressin has been detected in the Swiss mouse brain, liver, kidneys, and spleen. nih.gov Similarly, the precursor Pepcan-23 has been identified alongside Pepcan-12 in the brain, liver, and kidney of mice. nih.gov

Table 2: Tissue Distribution of RVD-Hemopressin in Swiss Mice

| Tissue | Concentration (pmol/g of tissue) |

|---|---|

| Spleen | 100 |

| Adrenals | 60 |

| Liver | 50 |

| Kidneys | 10 |

| Brain | 4 |

Data obtained from Petrucci et al., 2017. nih.gov

Molecular Mechanisms of Hemopressin Peptide Action

Cannabinoid Receptor Interactions

The discovery of hemopressin as a peptide ligand for cannabinoid receptors has unveiled a new dimension to the understanding of the endocannabinoid system, which was previously thought to be primarily modulated by lipid-based messengers. nih.gov

Hemopressin, a nonapeptide derived from the α1-chain of hemoglobin, has been identified as a selective antagonist and inverse agonist of the Cannabinoid Receptor 1 (CB1R). nih.govmedchemexpress.comnih.gov This means it not only blocks the receptor from being activated by agonists but also reduces its basal, or constitutive, activity. nih.govnih.gov Its selectivity for CB1R is notable, as it does not significantly affect other G protein-coupled receptors, including the closely related CB2R. nih.govnih.gov The antagonist properties of hemopressin have been demonstrated by its ability to block agonist-induced hyperphagia and its lack of effect in CB1 receptor null mutant mice. manchester.ac.uk

As an inverse agonist of CB1R, hemopressin influences downstream signaling cascades. CB1 receptors are G protein-coupled receptors (GPCRs) that, upon activation, typically inhibit adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and activate the extracellular signal-regulated kinases 1 and 2 (ERK1/2) pathway. nih.govabmole.com Hemopressin blocks the agonist-mediated decrease in cAMP levels, effectively acting as an antagonist. nih.gov Furthermore, it has been shown to decrease the basal signaling activity of CB1R, a characteristic of an inverse agonist. nih.gov This modulation of G-protein signaling and subsequent downstream pathways like ERK1/2 is a key mechanism through which hemopressin exerts its physiological effects. nih.gov

Hemopressin has been observed to inhibit the internalization of CB1 receptors induced by agonists. manchester.ac.ukunimelb.edu.au Receptor internalization is a process where the receptor is removed from the cell surface, leading to desensitization or downregulation of the signal. By preventing this, hemopressin can maintain the receptor's availability on the cell surface while continuing to suppress its basal activity. The ability of hemopressin to block the constitutive activity of CB1R is a hallmark of its inverse agonism and is comparable to the action of well-known synthetic inverse agonists like rimonabant. nih.govnih.gov

Interestingly, N-terminally extended versions of hemopressin exhibit different pharmacological profiles, highlighting the subtle structural determinants of cannabinoid receptor modulation. nih.gov These peptides, collectively known as pepcans, demonstrate the complexity of peptide-receptor interactions within the endocannabinoid system. frontiersin.org

RVD-hemopressin, also known as Pepcan-12, is a 12-amino acid peptide that acts as a negative allosteric modulator (NAM) of the CB1R. wikipedia.orgresearchgate.netguidetopharmacology.org Unlike a direct antagonist that competes with the agonist for the same binding site, a NAM binds to a different site on the receptor (an allosteric site) and changes the receptor's conformation in a way that reduces the affinity and/or efficacy of the orthosteric agonist. frontiersin.org This modulation provides a more nuanced control over receptor signaling. Initial studies had suggested that RVD-hemopressin might be a CB1R agonist, but subsequent research has solidified its role as a NAM. nih.govfrontiersin.org

In a fascinating display of functional selectivity, RVD-hemopressin (Pepcan-12) acts as a positive allosteric modulator (PAM) of the Cannabinoid Receptor 2 (CB2R). wikipedia.orgresearchgate.netnih.gov As a PAM, it enhances the effects of CB2R agonists, such as the endocannabinoid 2-arachidonoyl glycerol (B35011) (2-AG). wikipedia.orgnih.gov This potentiation has been observed through increased [35S]GTPγS binding and inhibition of cAMP, with effects being amplified 5- to 10-fold in the presence of an agonist. wikipedia.orgnih.gov This dual functionality, acting as a NAM at CB1R and a PAM at CB2R, positions RVD-hemopressin as a unique and potentially significant endogenous modulator of the cannabinoid system. researchgate.netnih.govnih.gov

Interactive Data Tables

Table 1: Summary of Hemopressin and RVD-Hemopressin (Pepcan-12) Activity at Cannabinoid Receptors

| Compound | Receptor | Activity | Key Findings |

| Hemopressin | CB1R | Inverse Agonist/Antagonist | Blocks agonist signaling and reduces basal receptor activity. nih.govnih.gov |

| RVD-Hemopressin (Pepcan-12) | CB1R | Negative Allosteric Modulator (NAM) | Reduces the effects of CB1R agonists by binding to an allosteric site. wikipedia.orgresearchgate.netguidetopharmacology.org |

| RVD-Hemopressin (Pepcan-12) | CB2R | Positive Allosteric Modulator (PAM) | Enhances the effects of CB2R agonists. wikipedia.orgresearchgate.netnih.gov |

Table 2: Effects on Downstream Signaling Pathways

| Compound | Receptor | Pathway | Effect |

| Hemopressin | CB1R | Adenylyl Cyclase/cAMP | Blocks agonist-mediated decrease in cAMP. nih.gov |

| Hemopressin | CB1R | ERK1/2 | Modulates ERK1/2 signaling. nih.gov |

| RVD-Hemopressin (Pepcan-12) | CB2R | G-protein/[35S]GTPγS binding | Potentiates agonist-induced [35S]GTPγS binding. nih.gov |

| RVD-Hemopressin (Pepcan-12) | CB2R | Adenylyl Cyclase/cAMP | Potentiates agonist-induced cAMP inhibition. nih.gov |

Differential Modulatory Effects of N-Extended Hemopressin Peptides

VD-Hemopressin as a CB1R Agonist

VD-hemopressin (VD-Hp), an N-terminally extended form of hemopressin, functions as an agonist at the cannabinoid type 1 receptor (CB1R). nih.govfrontiersin.orgwikipedia.org Unlike the parent peptide hemopressin, which acts as a CB1R inverse agonist/antagonist, VD-Hp demonstrates agonistic properties, selectively activating CB1 receptors. wikipedia.orgfrontiersin.orgnih.gov This agonistic activity has been observed in various experimental models.

In Neuro 2A cells, VD-Hp stimulates CB1R, leading to downstream signaling events such as increased phosphorylation of extracellular signal-regulated kinase (ERK) and enhanced neurite formation. nih.gov These effects occur at nanomolar concentrations, supporting its role as a potent endogenous cannabinoid ligand. nih.gov The signaling pathways activated by VD-Hp appear to be distinct from those engaged by classic cannabinoid agonists like HU-210. nih.gov Further research has demonstrated that the central administration of mouse VD-hemopressin(α) [(m)VD-Hpα] promotes non-rapid eye movement (NREM) sleep by activating CB1 receptors, highlighting a physiological consequence of its agonist activity. frontiersin.orgnih.gov This action stabilizes the NREM sleep state and is accompanied by an increase in EEG delta activity. nih.gov

| Peptide | Receptor | Activity | Key Findings |

| VD-Hemopressin (VD-Hp) | CB1R | Agonist | Increases ERK phosphorylation and neurite formation. nih.gov |

| (m)VD-Hpα | CB1R | Agonist | Promotes NREM sleep. frontiersin.orgnih.gov |

Interactions with Intracellular Mitochondrial Cannabinoid Receptors

Recent studies suggest that the signaling repertoire of hemopressin-related peptides may extend beyond the plasma membrane to intracellular targets, specifically cannabinoid receptors located on the outer mitochondrial membrane. nih.govnih.gov CB1 receptors are known to be expressed not only on the cell surface but also within the cell, including on mitochondria, where they are implicated in regulating energy metabolism and other cellular processes. nih.govmdpi.com

It is hypothesized that N-terminally extended hemopressin peptides, such as RVD-hemopressin (RVD-Hp) and VD-Hp, which can be produced intracellularly, may exert their primary effects at these mitochondrial cannabinoid receptors (mtCB1). nih.gov This intracellular action is plausible given that selective activation of mtCB1 has been shown to influence mitochondrial function. nih.gov While direct evidence detailing the binding and activation of mtCB1 by VD-Hp is still emerging, this area represents a significant frontier in understanding the full scope of hemopressin peptide signaling. nih.govnih.gov

Non-Cannabinoid Receptor Interactions

The pharmacological profile of hemopressin and its derivatives is not limited to cannabinoid receptors. These peptides also interact with several other receptor systems, contributing to their diverse biological effects.

Modulation of Transient Receptor Potential Vanilloid 1 (TRPV1)

Hemopressin peptides exhibit a complex relationship with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel involved in pain sensation and inflammation. nih.gov Hemopressin itself can produce anxiogenic-like effects through the activation of TRPV1 receptors. nih.govnih.gov In contrast, the related peptide RVD-Hp has been identified as a TRPV1 channel blocker. mdpi.comnih.gov RVD-Hp reduces TRPV1-mediated calcium influx and ion currents. mdpi.comnih.gov Molecular modeling suggests RVD-Hp interacts with the channel's selectivity filter, thereby preventing ion passage. mdpi.com

VD-Hp also interacts with TRPV1. frontiersin.orgresearchgate.net The analgesic effects of supraspinally administered VD-Hp in a mouse model of visceral pain were inhibited by a TRPV1 antagonist, indicating that TRPV1 activation is a component of its mechanism of action in this context. nih.gov This dual modulation of both CB1 and TRPV1 receptors suggests a complex interplay that governs the ultimate physiological response to these peptides. nih.gov

| Peptide | Target | Effect | Context |

| Hemopressin | TRPV1 | Agonist | Induces anxiogenic-like effects. nih.govnih.gov |

| RVD-Hemopressin | TRPV1 | Blocker | Reduces Ca2+ influx and ion currents. mdpi.comnih.gov |

| VD-Hemopressin | TRPV1 | Agonist | Mediates analgesia. nih.govresearchgate.net |

Interaction with Mu-Opioid Receptors

There is evidence of significant crosstalk between the cannabinoid and opioid systems, and hemopressin peptides appear to be players in this interaction. Hemopressin has been shown to act as an agonist at the µ-opioid receptor (MOR). researchgate.net Studies using cell lines that overexpress MORs confirmed the opioid activity of hemopressin and its C-terminally truncated fragment, hemopressin 1-7. researchgate.net These peptides were able to displace radiolabeled MOR-selective ligands and activate G-proteins, an effect that was partially blocked by the opioid antagonist naloxone. researchgate.net

Furthermore, the interaction may occur at the level of receptor heteromerization, where CB1R and MOR form functional complexes. nih.gov In a model of diabetic neuropathy, treatment with hemopressin affected the abundance of these CB1R-MOR heteromers in the spinal cord. nih.gov This interaction can lead to reciprocal inhibition of receptor signaling, where activation of one receptor can attenuate the signaling of the other. nih.gov This complex interplay suggests that some of the effects of hemopressins may be mediated through direct or allosteric modulation of µ-opioid receptors. researchgate.net

Influence on Alpha-Adrenergic Receptors

The interaction between hemopressin peptides and the adrenergic system is another facet of their non-cannabinoid activity. VD-hemopressin's role in controlling blood pressure is thought to involve interaction with α-adrenergic receptors. frontiersin.orgresearchgate.net In contrast, studies using specific receptor-expressing cell lines have shown that hemopressin does not block agonist-induced signaling at α2A-adrenergic receptors, suggesting selectivity in its interactions with this receptor family. pnas.org

Pharmacological studies have also revealed functional crosstalk. The anxiogenic effects of a CB1 receptor antagonist can be influenced by the co-administration of an alpha-1 adrenergic antagonist, pointing to a functional link between the two systems in regulating anxiety. nih.gov Additionally, CB1 receptors are located on presynaptic sympathetic nerve terminals and their activation can inhibit the release of noradrenaline, a key neurotransmitter in the adrenergic system. nih.gov This suggests that hemopressin peptides, by modulating CB1R, could indirectly influence alpha-adrenergic signaling.

Crosstalk with Other Endogenous Systems (e.g., Na+/K+ ATPase)

Hemopressin's molecular actions extend to fundamental cellular machinery, such as the Na+/K+ ATPase (sodium-potassium pump), an enzyme crucial for maintaining cellular membrane potential. Research has shown that hemopressin exerts a biphasic effect on Na+/K+-ATPase activity in renal epithelial cells. nih.gov An initial, rapid increase in enzyme activity observed after one minute of treatment is followed by a subsequent inhibition after 15 minutes. nih.gov

Interestingly, these two phases are mediated by different receptor systems. The initial stimulatory effect was inhibited by a TRPV1 antagonist (capsazepine), while the later inhibitory effect was completely blocked by the CB1R antagonist AM251. nih.gov This demonstrates a sophisticated crosstalk where hemopressin initially signals through TRPV1 to increase Na+/K+ ATPase activity, and subsequently acts via CB1R to inhibit it. nih.gov This dual action underscores the complexity of hemopressin's cellular effects, integrating inputs from both cannabinoid and non-cannabinoid pathways to fine-tune a critical cellular function. nih.gov

Physiological Roles and Functional Implications in Animal Models

Regulation of Nociception and Pain Pathways

Hemopressin demonstrates significant antinociceptive properties across various pain models, suggesting a robust capacity to modulate pain signaling pathways. Its efficacy in both acute and chronic pain scenarios highlights its potential as a template for novel analgesic drug development.

Antinociceptive Effects in Acute and Inflammatory Pain Models

In models of inflammatory pain, hemopressin has shown a notable ability to reverse hyperalgesia. nih.gov For instance, in studies involving the administration of inflammatory agents like carrageenan or bradykinin (B550075) in rats, hemopressin effectively counteracted the induced hyperalgesia. nih.gov This effect was observed with both local and systemic administration of hemopressin. nih.gov Furthermore, intrathecal administration of hemopressin has been shown to produce significant antinociception in both phases of the formalin test, a model that assesses both acute and persistent pain responses. nih.gov The antinociceptive action of hemopressin in these models appears to be independent of the opioid system, as it was not blocked by the opioid antagonist naloxone. nih.gov Research has also demonstrated that hemopressin can block carrageenan-induced hyperalgesia when administered intrathecally or orally. pnas.org In a model of acetic acid-induced visceral pain, hemopressin exhibited a marked antinociceptive effect. pnas.org

Table 1: Antinociceptive Effects of Hemopressin in Acute and Inflammatory Pain Models

| Pain Model | Animal Model | Key Findings |

|---|---|---|

| Carrageenan-induced hyperalgesia | Rats | Hemopressin reversed hyperalgesia when administered concomitantly or after the inflammatory agent. nih.govpnas.org |

| Bradykinin-induced hyperalgesia | Rats | Hemopressin reverted hyperalgesia. nih.gov |

| Formalin test | Rats | Intrathecal hemopressin induced significant antinociception in both the first and second phases. nih.gov |

| Acetic acid-induced visceral nociception | Not Specified | Hemopressin showed a marked antinociceptive effect. pnas.org |

| Antigen-induced arthritis | Rats | Daily treatment with hemopressin prevented knee joint edema, leukocyte influx, and other nociceptive and inflammatory parameters. nih.gov |

Modulation of Neuropathic Pain Responses

Hemopressin has demonstrated considerable efficacy in animal models of neuropathic pain, a type of chronic pain that is often difficult to treat. In rats with chronic constriction injury (CCI) of the sciatic nerve, a common model for neuropathic pain, oral administration of hemopressin was found to inhibit mechanical hyperalgesia for up to six hours. nih.govnih.gov This antihyperalgesic effect was sustained with repeated administration. nih.gov The mechanisms underlying this effect appear to be localized, involving the release of the endocannabinoid anandamide (B1667382) and the opening of peripheral potassium channels, rather than the descending pain inhibitory pathways. nih.govnih.govresearchgate.net Furthermore, hemopressin treatment was associated with a decrease in the expression of the early growth response protein 1 (Egr-1) in the spinal cord, a marker of neuronal activity. nih.govnih.gov Studies have also shown that hemopressin can reverse mechanical allodynia in a mouse model of diabetic neuropathy, highlighting its potential for treating neuropathic pain of metabolic origin. iomcworld.com

Table 2: Modulation of Neuropathic Pain by Hemopressin

| Neuropathic Pain Model | Animal Model | Key Findings |

|---|---|---|

| Chronic Constriction Injury (CCI) of the sciatic nerve | Rats | Oral hemopressin inhibited mechanical hyperalgesia for up to 6 hours. nih.govnih.gov |

| Chronic Constriction Injury (CCI) of the sciatic nerve | Rats | The effect is independent of the descending pain pathway and involves local anandamide release and potassium channel activation. nih.govnih.govresearchgate.net |

| Streptozotocin-induced diabetic neuropathy | Mice | Oral hemopressin reversed mechanical allodynia. iomcworld.com |

Neuroprotective Activities (e.g., in Epilepsy, Autoimmune Encephalomyelitis)

Beyond its role in pain modulation, hemopressin and its fragments have exhibited neuroprotective properties in models of neurological disorders. In a pilocarpine-induced seizure model in mice, orally active hemopressin and its shorter fragment, NFKF, were shown to delay the onset and reduce the severity of seizures. nih.gov This suggests a potential anticonvulsant activity. Furthermore, in a study using a pentylenetetrazol (PTZ) kindling model of epilepsy in rats, intracerebroventricular administration of hemopressin resulted in a decrease in epileptic activity, suggesting an anticonvulsant effect possibly mediated by the CB1 receptor. nih.gov

In the context of neurodegenerative diseases, the shortest active fragment of rat hemopressin, NFKF, has been found to ameliorate clinical symptoms and prevent neurodegeneration in experimental autoimmune encephalomyelitis (EAE), an animal model of multiple sclerosis. nih.gov This effect is noteworthy as it contrasts with the exacerbating effects of selective CB1 or CB2 receptor antagonists in the same model. nih.gov These findings point towards the therapeutic potential of hemopressin-related peptides in treating neurodegenerative and demyelinating diseases. nih.gov

Neurobiological Regulation of Appetite and Feeding Behavior

Hemopressin plays a significant role in the central regulation of appetite, primarily exerting a hypophagic (appetite-suppressing) effect. This action is intrinsically linked to its interaction with the CB1 receptor, a key component of the endocannabinoid system known to modulate food intake.

Hypophagic Effects and Specificity via CB1R

Research has consistently demonstrated that both central and systemic administration of hemopressin leads to a dose-dependent decrease in food intake in both normal and obese (ob/ob) mice and rats. nih.govnih.govcabidigitallibrary.org The specificity of this effect to the CB1 receptor is strongly supported by the finding that the anorectic effect of hemopressin is absent in mice lacking the CB1 receptor (CB1 receptor null mutant mice). nih.govcabidigitallibrary.orgmanchester.ac.uk Furthermore, hemopressin can block the hyperphagic (appetite-stimulating) effects of CB1 receptor agonists, providing further evidence of its functional antagonism at this receptor in the context of feeding behavior. nih.govmanchester.ac.uk This suggests that hemopressin may act as an endogenous regulator of appetite pathways within the brain. nih.govcabidigitallibrary.orgmanchester.ac.uk The hypophagic effects of hemopressin are comparable to those of synthetic CB1 inverse agonists. nih.gov

Modulation of Satiety Mechanisms

Hemopressin appears to reduce food intake by enhancing satiety, rather than by causing adverse effects like nausea or sedation. researchgate.net Studies have shown that animals treated with hemopressin exhibit a normal behavioral satiety sequence, which is the natural progression of behaviors (from eating to grooming to resting) observed as an animal becomes full. nih.govcabidigitallibrary.orgresearchgate.net Although refeeding is attenuated in fasted mice treated with hemopressin, the sequence of satiety behaviors remains intact. nih.govcabidigitallibrary.orgmanchester.ac.uk This indicates that hemopressin is likely modulating the neurobiological mechanisms that signal fullness and terminate a meal. The neuronal circuits involved in these anorectic effects are thought to include feeding-related pathways in the mediobasal hypothalamus and nociceptive regions like the periaqueductal gray and dorsal raphe. nih.gov

Cardiovascular System Modulation

Hemopressin, a peptide derived from the α-chain of hemoglobin, exhibits significant effects on the cardiovascular system, primarily characterized by its vasodepressor and hypotensive actions in animal models. medchemexpress.com When administered intravenously to anesthetized rats, hemopressin induces a reduction in blood pressure. nih.gov This hypotensive effect is attributed to its ability to dilate the systemic vascular bed. nih.gov

Research indicates that the vasodilatory response to hemopressin involves the endogenous release of nitric oxide. nih.gov However, the precise mechanisms can vary depending on the specific hemopressin peptide and the route of administration. For instance, while the systemic vasodilator effect of rat hemopressin was negated by a nitric oxide synthase inhibitor, the hypotensive effect of intrathecally administered mouse VD-hemopressin(α) was not. nih.govnih.gov Furthermore, the hypotensive response to intrathecal mouse VD-hemopressin(α) was not blocked by CB1 or CB2 cannabinoid receptor antagonists, suggesting a mechanism independent of these receptors. nih.gov Instead, its effect was significantly diminished by an α-adrenoceptor antagonist. nih.gov

Table 1: Effects of Hemopressin and Related Peptides on Blood Pressure in Animal Models

| Peptide | Animal Model | Route of Administration | Observed Effect | Mediating Factors |

|---|---|---|---|---|

| Hemopressin | Rat | Intravenous | Hypotension | Nitric Oxide Release |

Central Nervous System Functions

The endocannabinoid system, with which hemopressin and its related peptides interact, is known to be a significant modulator of learning and memory. nih.govresearchgate.net Studies in mice have shown that hemopressin peptides can influence memory formation and retention, although the effects can differ between the specific peptides.

Intracerebroventricular administration of hemopressin in mice before a learning task was found to enhance memory formation and prolong retention. nih.gov Conversely, its derivatives, RVD-hemopressin and VD-hemopressin, did not produce the same effect but were capable of reversing memory impairments induced by amyloid-β1–42, a peptide associated with Alzheimer's disease. nih.gov This suggests a complex role for these peptides in cognitive processes, with potential therapeutic implications for neurodegenerative diseases. nih.gov The hippocampus, a brain region critical for learning and memory, is a likely site of action for these effects. nih.govnih.gov

Emerging evidence strongly indicates that hemopressin-related peptides are involved in the regulation of sleep-wake cycles. Specifically, mouse VD-hemopressin(α) [(m)VD-HPα], a peptide derived from the α1 chain of hemoglobin, has been shown to promote non-rapid eye movement (NREM) sleep in rats. nih.govnih.gov

Intracerebroventricular administration of (m)VD-HPα increased the total time spent in NREM sleep, an effect characterized by an extension of the duration of NREM sleep episodes rather than an increase in their number. nih.govfrontiersin.org This sleep-promoting effect was accompanied by an increase in EEG delta wave activity, which is a hallmark of deep, restorative sleep. nih.govfrontiersin.org The effects of (m)VD-HPα on sleep were blocked by a CB1 cannabinoid receptor antagonist, but not a CB2 antagonist, confirming the involvement of the CB1 receptor in this process. nih.govfrontiersin.org

Table 2: Effects of (m)VD-HPα on Sleep-Wake Cycle in Rats

| Parameter | Vehicle | (m)VD-HPα (20.1 nmol) |

|---|---|---|

| NREM Sleep Latency | 15.6 ± 1.6 min | 9.8 ± 1.1 min |

| Change in NREM Sleep (first 2h) | - | +45.3% |

| Change in Wakefulness (first 2h) | - | -26.4% |

The sleep-promoting effects of peptides like (m)VD-HPα are underpinned by their ability to modulate the activity of key neuronal populations that regulate the sleep-wake switch. nih.gov Analysis of c-Fos expression, a marker of neuronal activation, has revealed how (m)VD-HPα orchestrates changes in brain activity to favor sleep. nih.govnih.gov

Ventrolateral Preoptic Nucleus (VLPO): Administration of (m)VD-HPα led to an increase in Fos-immunoreactive neurons in the VLPO. nih.govnih.gov The VLPO is a critical sleep-promoting center, and its activation is known to initiate and maintain NREM sleep. nih.govfrontiersin.orgnih.gov

Lateral Hypothalamus (LH): Conversely, (m)VD-HPα reduced the number of Fos-positive neurons in the LH. nih.govnih.gov The LH contains orexin (B13118510) (also known as hypocretin) neurons, which are pivotal for maintaining wakefulness. youtube.com

Tuberomammillary Nucleus (TMN): A decrease in Fos-immunoreactive neurons was also observed in the TMN. nih.govnih.gov The TMN is the sole source of brain histamine, a neurotransmitter that strongly promotes arousal. nih.govfrontiersin.org

Locus Coeruleus (LC): The activity in the LC, the principal site for synthesizing norepinephrine (B1679862) in the brain, was also reduced by (m)VD-HPα. nih.govnih.gov Norepinephrine is a key neurotransmitter for alertness and arousal. frontiersin.org

These findings suggest that (m)VD-HPα promotes sleep by activating sleep-promoting neurons in the VLPO while simultaneously inactivating wake-promoting orexinergic, histaminergic, and noradrenergic neurons in the LH, TMN, and LC, respectively. nih.govnih.gov

Anti-inflammatory Actions

Hemopressin has demonstrated significant anti-inflammatory properties in various animal models of inflammation. pnas.org It has been shown to be effective in reducing inflammatory pain and other symptoms associated with inflammatory conditions. nih.gov

In a rat model of antigen-induced arthritis, both intra-articular and oral administration of hemopressin prevented knee joint edema, leukocyte influx, and other histopathological changes. nih.govnih.gov It also reduced the synovial levels of the pro-inflammatory cytokine IL-6. nih.gov Furthermore, in a carrageenan-induced inflammatory pain model in rats, hemopressin was found to reduce hyperalgesia. pnas.org The anti-inflammatory and antinociceptive effects of hemopressin are believed to be mediated, at least in part, through its interaction with CB1 cannabinoid receptors. pnas.orgnih.gov

Structure Activity Relationships and Conformational Studies of Hemopressin Peptides

Amino Acid Sequence Variation and Its Impact on Activity (Human vs. Mouse vs. Rat)

The primary structure of hemopressin exhibits slight variations across species, which significantly influences its biological activity. Human and mouse hemopressin share the identical amino acid sequence: Pro-Val-Asn-Phe-Lys-Leu-Leu-Ser-His (PVNFKLLSH). nih.govresearchgate.net In contrast, rat hemopressin has a single amino acid substitution at the seventh position, with a phenylalanine replacing the leucine (B10760876) residue, resulting in the sequence Pro-Val-Asn-Phe-Lys-Phe-Leu-Ser-His (PVNFKFLSH). researchgate.netnih.gov

These seemingly minor differences have profound functional consequences. The nonapeptide hemopressin (Hp) generally acts as an inverse agonist or antagonist at the CB1 cannabinoid receptor. wikipedia.orgmedchemexpress.com However, N-terminally extended forms of hemopressin, such as VD-hemopressin (VD-Hpα) and RVD-hemopressin (RVD-Hpα), which were first identified in mouse brain extracts, display agonistic properties at CB1 receptors. wikipedia.orgnih.gov The addition of just two or three amino acids (Val-Asp or Arg-Val-Asp) to the N-terminus switches the peptide's function from antagonistic to agonistic. nih.gov This highlights the critical role of the N-terminal region in determining the functional outcome of receptor interaction.

More recent research has further refined this understanding, suggesting that RVD-hemopressin (also known as pepcan-12) acts as a negative allosteric modulator at CB1 receptors and a positive allosteric modulator at CB2 receptors. wikipedia.orgwikipedia.org This dual modulatory role underscores the complexity of hemopressin peptide pharmacology. The original nine-amino-acid hemopressin is now considered by some to be a possible extraction artifact, with the N-terminally extended versions potentially representing the true endogenous forms. wikipedia.org

A related peptide derived from the beta-hemoglobin chain, VD-Hpβ, has also been found in mouse brain and acts as a CB1 receptor agonist. wikipedia.org The conservation of the hemopressin sequence across different species points to its biological significance. nih.gov

Interactive Data Table: Hemopressin Sequence Variation and Activity

| Peptide Name | Species | Amino Acid Sequence | Receptor Activity (Primarily CB1) |

| Hemopressin (Hp) | Human, Mouse | P-V-N-F-K-L-L-S-H | Inverse Agonist/Antagonist |

| Hemopressin (Hp) | Rat | P-V-N-F-K-F-L-S-H | Inverse Agonist/Antagonist |

| VD-Hemopressin α (VD-Hpα) | Mouse | V-D-P-V-N-F-K-L-L-S-H | Agonist |

| RVD-Hemopressin α (RVD-Hpα) | Human, Mouse | R-V-D-P-V-N-F-K-L-L-S-H | Agonist/Negative Allosteric Modulator |

| VD-Hemopressin β (VD-Hpβ) | Mouse | V-D-... | Agonist |

Conformational Analysis using Spectroscopy (e.g., Circular Dichroism, NMR)

Spectroscopic techniques have been instrumental in elucidating the three-dimensional structure of hemopressin peptides in solution. Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy have been employed to analyze the conformation of hemopressin and its fragments. nih.govnih.govacs.org

CD studies of hemopressin under physiologically relevant conditions (aqueous solution at pH 7.4) indicate that the peptide predominantly adopts an extended β-like structure. nih.govacs.org This conformation is believed to be a contributing factor to its tendency to self-assemble and form fibrillar structures. nih.govacs.org

NMR spectroscopy, combined with molecular modeling, has provided more detailed structural insights. These studies have revealed that both hemopressin and its biologically active truncated fragment, hemopressin(1-6), feature regular turn structures in their central portion. researchgate.netnih.govunina.it This specific conformational feature is considered critical for an effective interaction with the CB1 receptor. researchgate.netnih.gov The structural data obtained from NMR and CD have been crucial for developing models of how hemopressin binds to its receptor. nih.govunina.it

Identification of Key Structural Motifs for Receptor Binding and Efficacy

Structure-activity relationship studies have aimed to identify the minimal sequence and key residues required for the biological activity of hemopressin. Research has shown that C-terminal truncations of hemopressin can affect its ability to bind to the CB1 receptor. Specifically, the deletion of five amino acids from the C-terminus was found to impact receptor recognition, indicating that the N-terminal five amino acids are essential for this activity. nih.gov

Further investigations into truncated fragments have yielded interesting results. While some studies suggest that shorter fragments like PVNFK and PVNF are inactive, others have found that PVNFKF and PVNFKFL exhibit similar activity to the full-length hemopressin. researchgate.net One study identified the tetrapeptide AFKF, derived from hemopressin(3-6), as having significant antiproliferative activity. researchgate.net

The central portion of hemopressin, particularly the turn structures identified by NMR, appears to be a key structural motif for receptor binding. researchgate.netnih.gov The two phenylalanine residues within the sequence are also thought to be important, potentially contributing to the peptide's self-assembly through aromatic stacking interactions. nih.gov The differences in binding and signaling pathways between hemopressin and its N-terminally extended counterparts, RVD-Hpα and VD-Hpα, further emphasize the importance of the N-terminal residues in modulating receptor interaction and subsequent cellular responses. nih.govnih.gov

Self-Assembly and Fibril Formation under Physiological Conditions

A significant characteristic of hemopressin is its ability to self-assemble into fibrillar nanostructures under physiological conditions. nih.govacs.org Transmission electron microscopy experiments have demonstrated that at a pH of 7.4, hemopressin forms fibrils. nih.govacs.org This self-assembly is likely driven by the peptide's adoption of an extended β-like structure, a common feature of amyloidogenic peptides. nih.govacs.org

The formation of these amyloid-like fibrils has potential implications for the peptide's physiological role and therapeutic applications. nih.gov Interestingly, the N-terminally extended RVD-hemopressin does not form fibrils under the same conditions as hemopressin. nih.gov This suggests that the additional three amino acids (Arg-Val-Asp) either induce structural changes or create ionic interactions that inhibit the fibrillization process. nih.gov The propensity for fibril formation is a critical aspect of hemopressin's biophysical properties and distinguishes it from its N-terminally extended, and potentially more biologically relevant, counterparts. nih.gov

Computational Docking and Molecular Modeling Approaches

Computational methods have provided valuable insights into the interaction between hemopressin peptides and their receptors at a molecular level. Molecular docking and molecular dynamics (MD) simulations have been used to model the binding of hemopressin and its analogs to the CB1 receptor. nih.govnih.govnih.gov

Docking studies have suggested that hemopressin binds within the same binding pocket of the CB1 receptor as the well-known antagonist/inverse agonist rimonabant. researchgate.netnih.gov These computational models, supported by NMR data, indicate that hemopressin's structural features are compatible with the accepted pharmacophore model for CB1 antagonists. researchgate.netnih.gov The regular turn structures identified in the central part of hemopressin are crucial for this interaction. nih.gov

Molecular dynamics simulations have further explored the stability of the peptide-receptor complex. nih.gov For instance, simulations of RVD-hemopressin with the TRPV1 channel suggest a stable interaction with the channel's selectivity filter, providing a molecular basis for its observed channel-blocking activity. nih.gov These computational approaches are powerful tools for understanding the precise molecular interactions that govern the binding and efficacy of hemopressin peptides, and they aid in the rational design of new lead compounds based on the hemopressin scaffold. nih.govmdpi.com

Advanced Methodologies in Hemopressin Research

Immunoaffinity Mass Spectrometry for Peptide Quantification

The accurate quantification of endogenous peptides like hemopressin in complex biological samples is a significant analytical challenge. While mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has been instrumental in identifying hemopressin and its extended forms (e.g., RVD-hemopressin) in tissue extracts, immunoaffinity mass spectrometry (IAMS) offers enhanced specificity and sensitivity. nih.govnih.gov

IAMS combines the high selectivity of antibody-based capture with the precise analytical power of mass spectrometry. nih.govresearchgate.net In this approach, antibodies specific to the target peptide, such as hemopressin, are immobilized on a solid support (e.g., magnetic beads). nih.gov When a complex biological sample like a brain homogenate is incubated with these antibody-coated beads, the hemopressin peptides are selectively captured, while other non-target molecules are washed away. Following this immuno-purification step, the captured peptides are eluted and subjected to LC-MS/MS analysis for definitive identification and quantification. nih.govresearchgate.net

This method overcomes the limitations of direct MS analysis by enriching the sample for the peptide of interest, thereby improving the signal-to-noise ratio and allowing for the detection of very low abundance peptides. researchgate.net While the initial discovery of hemopressin utilized a substrate-capture assay, and subsequent identification of related peptides used LC-MS/MS, the application of IAMS represents a more robust and quantitative method for future studies aiming to measure physiological concentrations of hemopressin peptides in various tissues and disease states. nih.govwikipedia.org

In Vitro Receptor Binding and Functional Assays (e.g., Radioligand Displacement, GTPγS, Adenylyl Cyclase)

Understanding how hemopressin interacts with its primary target, the cannabinoid CB1 receptor, has been achieved through a battery of classic in vitro pharmacological assays. These assays measure the peptide's ability to bind to the receptor and to modulate its functional activity.

Radioligand Displacement Assays: These assays directly measure the ability of hemopressin to compete with a radiolabeled ligand for binding to the CB1 receptor. Studies have shown that hemopressin can displace the binding of [³H]SR141716, a well-known CB1 antagonist/inverse agonist, from rat striatal membranes, indicating that it binds to the same receptor. nih.govpnas.org The affinity of hemopressin for the CB1 receptor was found to be in the subnanomolar range, comparable to that of SR141716. pnas.org

[³⁵S]GTPγS Binding Assays: This functional assay measures the activation of G-proteins coupled to a receptor. Since the CB1 receptor is a Gi/o-coupled receptor, agonist binding typically stimulates the binding of [³⁵S]GTPγS. Research has demonstrated that hemopressin acts as an antagonist, blocking the increase in [³⁵S]GTPγS binding stimulated by CB1 agonists like HU-210. nih.govpnas.org Furthermore, as an inverse agonist, hemopressin can decrease the basal level of G-protein activation. nih.gov However, some fragments like PVNFKFL and Hp(1-7) have been shown to only weakly activate G-proteins in this assay. nih.govnih.gov

Adenylyl Cyclase Assays: Activation of the Gi/o-coupled CB1 receptor by an agonist leads to the inhibition of the enzyme adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. nih.govotago.ac.nz Hemopressin has been shown to block this agonist-mediated decrease in adenylyl cyclase activity. nih.govpnas.org Consistent with its role as an inverse agonist, hemopressin can also increase basal adenylyl cyclase activity by blocking the constitutive, inhibitory tone of the CB1 receptor. nih.gov

The table below summarizes key findings from these in vitro assays.

Table 1: Summary of Hemopressin's In Vitro Receptor Activity

| Assay Type | Key Finding | Implication | Reference(s) |

|---|---|---|---|

| Radioligand Displacement | Displaces [³H]SR141716 from CB1 receptors with high affinity. | Binds directly to the CB1 receptor. | nih.govpnas.org |

| [³⁵S]GTPγS Binding | Blocks agonist-stimulated [³⁵S]GTPγS binding; reduces basal binding. | Acts as an antagonist and inverse agonist at the CB1 receptor. | nih.govnih.govpnas.org |

| Adenylyl Cyclase | Blocks agonist-mediated inhibition of adenylyl cyclase; increases basal activity. | Functionally antagonizes CB1 signaling and displays inverse agonism. | nih.govnih.govpnas.org |

Cell-Based Assays for Signaling Pathway Analysis (e.g., ERK1/2 Phosphorylation, Receptor Internalization)

To investigate the downstream consequences of hemopressin's interaction with the CB1 receptor within a cellular context, researchers employ various cell-based assays. These methods provide insight into the specific signaling cascades modulated by the peptide.

ERK1/2 Phosphorylation: The extracellular signal-regulated kinases 1 and 2 (ERK1/2) are key components of the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in numerous cellular processes. otago.ac.nzscienceopen.com CB1 receptor activation can modulate ERK1/2 phosphorylation. Studies using human embryonic kidney (HEK-293) cells expressing CB1 receptors have shown that hemopressin decreases the high basal level of ERK phosphorylation and also blocks the increase in phosphorylated ERK1/2 induced by CB1 agonists. nih.govnih.govpnas.org This provides further evidence for its inverse agonist and antagonist properties.

Receptor Internalization: Agonist binding to G-protein coupled receptors like CB1 often triggers their internalization from the cell surface into endosomes, a process that contributes to signal desensitization. otago.ac.nznih.gov In vitro assays using cells transfected with a green fluorescent protein-tagged CB1 receptor (eGFP-CB1) have demonstrated that the CB1 agonist WIN 55212-2 causes significant receptor internalization. nih.gov Co-treatment with hemopressin effectively blocks this agonist-induced internalization, confirming its antagonist action at the CB1 receptor in a functional cellular context. nih.govunimelb.edu.au Similarly, the related peptide RVD-HP has been shown to negatively modulate agonist-induced CB1 receptor internalization. nih.gov

Electrophysiological Techniques in Neuronal Systems

Electrophysiological techniques are vital for understanding how hemopressin affects the electrical properties of neurons and neuronal circuits, which underlies its influence on brain function. These methods directly measure neuronal activity, such as ion channel currents and firing patterns.

Studies have utilized electroencephalography (EEG) to record brain electrical activity in rats following intracerebroventricular administration of hemopressin. In a pentylenetetrazol-induced model of epilepsy, EEG recordings showed that hemopressin administration resulted in a decrease in epileptic activity, demonstrating an anticonvulsant effect. nih.gov

At the single-cell level, techniques like patch-clamp electrophysiology have been used to study the effects of hemopressin-related peptides on ion channels. For instance, RVD-hemopressin was investigated for its effects on the transient receptor potential vanilloid 1 (TRPV1) channel expressed in HEK293 cells. Patch-clamp recordings revealed that RVD-hemopressin reduces TRPV1-mediated ion currents, indicating it acts as a channel blocker. nih.gov In another study, hemopressin was found to decrease calcium flux in dorsal root ganglion (DRG) neurons from rats with neuropathic pain, an effect that could contribute to its antinociceptive properties. researchgate.net These techniques provide a direct link between the peptide's molecular action and its modulation of neuronal function.

Animal Models for Behavioral and Physiological Phenotyping

To understand the physiological relevance of hemopressin's biochemical activities, researchers use a variety of animal models to study its effects on complex behaviors and physiological processes. These in vivo studies are critical for validating the therapeutic potential of the peptide.

Feeding and Metabolism: In both rats and mice, central and systemic administration of hemopressin has been shown to dose-dependently decrease night-time food intake. nih.govnih.govresearchgate.net This anorectic effect was also observed in genetically obese (ob/ob) mice. Crucially, this effect is mediated by the CB1 receptor, as it is absent in CB1 receptor knockout mice. nih.govnih.gov Importantly, hemopressin reduces food intake without disrupting the normal behavioral satiety sequence, suggesting it does not cause adverse effects like nausea. nih.gov

Pain and Inflammation: Hemopressin has demonstrated significant antinociceptive and anti-inflammatory effects in various animal models. In a rat model of neuropathic pain caused by chronic constriction injury of the sciatic nerve, hemopressin inhibited mechanical hyperalgesia. researchgate.netmedchemexpress.com It also proved effective in a rat model of antigen-induced arthritis, where it reduced knee joint edema, leukocyte influx, and levels of inflammatory mediators. nih.gov

Learning, Memory, and Cognition: The role of hemopressin peptides in cognitive function has been explored in mice. Intracerebroventricular administration of hemopressin was found to prolong memory retention. nih.gov Furthermore, related peptides RVD-HP and VD-HP were able to reverse memory impairments induced by amyloid-beta (Aβ) peptides in a mouse model relevant to Alzheimer's disease. nih.govresearchgate.net

Other CNS Effects: In a rat model of epilepsy, hemopressin exhibited anticonvulsant properties. nih.gov The related peptide (m)VD-HPα has been shown to promote non-rapid eye movement (NREM) sleep in rats, an effect that was blocked by a CB1 antagonist. nih.govfrontiersin.org This was associated with the activation of sleep-promoting neurons in the ventrolateral preoptic nucleus (VLPO) and inhibition of wake-promoting neurons in areas like the lateral hypothalamus (LH). frontiersin.org

The table below provides a summary of key findings from animal model studies.

Table 2: Summary of Hemopressin's Effects in Animal Models

| Phenotype/Model | Animal | Key Finding | Implication | Reference(s) |

|---|---|---|---|---|

| Food Intake | Rat, Mouse (normal & ob/ob) | Decreases food intake; effect absent in CB1 knockout mice. | Acts as a CB1-mediated anorectic agent. | nih.govnih.govresearchgate.net |

| Neuropathic Pain | Rat (Chronic Constriction Injury) | Inhibits mechanical hyperalgesia. | Possesses antinociceptive properties. | researchgate.netmedchemexpress.com |

| Arthritis | Rat (Antigen-Induced) | Reduces edema and inflammation markers. | Possesses anti-inflammatory properties. | nih.gov |

| Memory | Mouse | Prolongs memory retention; related peptides reverse Aβ-induced deficits. | Modulates cognitive processes. | nih.govresearchgate.net |

| Epilepsy | Rat (PTZ-induced) | Decreases epileptic activity. | Possesses anticonvulsant properties. | nih.gov |

| Sleep | Rat | Related peptide (m)VD-HPα promotes NREM sleep via CB1. | The hemopressin system is involved in sleep regulation. | nih.govfrontiersin.org |

Comparative Biological and Pharmacological Profiles of Hemopressin Peptides

Distinctions Between Hemopressin and N-Extended Pepcans

Initially, the nonapeptide Hemopressin was identified and characterized as the primary bioactive peptide. nih.gov However, subsequent research has established that N-terminally extended versions, such as RVD-hemopressin (also known as Pepcan-12), are the more likely endogenous forms, with Hemopressin (Pepcan-9) being a possible artifact of specific extraction methods. wikipedia.orgresearchgate.net The key distinctions between these peptides lie in their structure, receptor pharmacology, and proposed biological roles.

Hemopressin is a nine-amino-acid peptide that functions as a selective inverse agonist and antagonist at the CB1 cannabinoid receptor. pnas.orgpnas.org As an inverse agonist, it can decrease the basal, constitutive activity of the CB1 receptor, an effect similar to that of the well-studied synthetic antagonist/inverse agonist, rimonabant. nih.gov This action allows Hemopressin to block and reverse the signaling induced by CB1 receptor agonists. pnas.org

In contrast, N-extended pepcans, such as the dodecapeptide RVD-hemopressin, possess three additional amino acids at the N-terminus. nih.gov This structural difference dramatically alters their pharmacological activity. RVD-hemopressin is now understood to act as a negative allosteric modulator of the CB1 receptor and a positive allosteric modulator of the CB2 receptor. wikipedia.orgnih.govresearchgate.net Unlike Hemopressin, which directly competes with agonists for the primary binding site, RVD-hemopressin binds to a different (allosteric) site on the receptor. This binding modifies the receptor's conformation, thereby reducing the efficacy and potency of CB1 agonists without directly blocking the primary binding site. nih.gov

| Feature | Hemopressin (Pepcan-9) | RVD-Hemopressin (Pepcan-12) |

|---|---|---|

| Endogenous Status | Considered a likely extraction artifact of longer pepcans. frontiersin.org | Considered a true endogenous peptide, the most abundant pepcan in the brain. frontiersin.org |

| Structure | 9-amino acid peptide (e.g., PVNFKLLSH in humans). nih.gov | 12-amino acid peptide, with an "RVD" extension at the N-terminus of Hemopressin. nih.gov |

| CB1 Receptor Activity | Selective Inverse Agonist / Antagonist. nih.gov | Negative Allosteric Modulator. wikipedia.orgresearchgate.net |

| CB2 Receptor Activity | No significant activity reported. pnas.org | Positive Allosteric Modulator. wikipedia.orgresearchgate.net |

| Mechanism | Binds to the primary (orthosteric) site, reducing basal receptor activity and blocking agonists. frontiersin.org | Binds to a secondary (allosteric) site, changing receptor conformation and modulating agonist activity. nih.govfrontiersin.org |

Species-Specific (Human, Mouse, Rat) Similarities and Differences in Activity

The amino acid sequence of Hemopressin is highly conserved across species, with minor variations. The human and mouse sequences are identical (Pro-Val-Asn-Phe-Lys-Leu-Leu-Ser-His), while the rat sequence differs by a single amino acid at position six, with a phenylalanine substituting for a leucine (B10760876) (Pro-Val-Asn-Phe-Lys-Phe -Leu-Ser-His). nih.gov

Despite this minor structural difference, the biological and pharmacological activities are largely similar. The primary function as a CB1 receptor inverse agonist is conserved. nih.govnih.gov For instance, rat-sequence Hemopressin has been shown to dose-dependently decrease food intake in both rats and mice, an effect that is absent in mice lacking the CB1 receptor, confirming its mechanism of action is conserved across these rodent species. nih.govresearchgate.net Similarly, human/mouse Hemopressin produces hypotensive effects in rats and mice, indicating a shared physiological response. The N-terminal seven amino acids are fully conserved across a wide range of vertebrates, suggesting an important and evolutionarily maintained biological function related to CB1 receptor modulation. pnas.org

| Species | Hemopressin Amino Acid Sequence | Primary Reported Activity |

|---|---|---|

| Human | PVNFKLLSH | CB1 Inverse Agonist. nih.gov |

| Mouse | PVNFKLLSH | CB1 Inverse Agonist; reduces food intake. nih.govnih.gov |

| Rat | PVNFKFLSH | CB1 Inverse Agonist; reduces food intake, produces hypotension. nih.govnih.gov |

Comparison with Classical Endocannabinoids and Synthetic Cannabinoids

Hemopressin's profile as a peptide-based inverse agonist sets it apart from both lipid-derived endocannabinoids and most synthetic cannabinoids.

Classical Endocannabinoids: The canonical endocannabinoids, anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (2-AG), are lipids derived from fatty acids. uni-bonn.de They function as agonists at both CB1 and CB2 receptors, activating them to produce various physiological effects. researchgate.net This is in direct contrast to Hemopressin, which is a peptide and acts to inhibit the CB1 receptor. nih.gov While endocannabinoids are synthesized "on-demand" from membrane lipid precursors, Hemopressin is derived from the cleavage of a large, abundant protein, hemoglobin. nih.gov

Synthetic Cannabinoids: The landscape of synthetic cannabinoids is vast. It includes agonists (e.g., CP55940, WIN 55,212-2, HU-210) that mimic the effects of AEA and 2-AG, often with higher potency and efficacy. pnas.orguni-bonn.de It also includes a well-characterized class of synthetic inverse agonists/antagonists, such as rimonabant (SR141716) and AM251. pnas.orgnih.gov Hemopressin's pharmacological action is most analogous to this latter class. pnas.orgnih.gov Studies have shown that Hemopressin binds to and signals in a manner remarkably similar to rimonabant (SR141716), blocking agonist-induced signaling in assays for G-protein coupling and MAPK activation to the same extent. pnas.orgpnas.org The key difference is their chemical nature: Hemopressin is a naturally derived peptide, whereas synthetic modulators are artificially created small molecules. pnas.orguni-bonn.de

| Feature | Hemopressin | Classical Endocannabinoids (AEA, 2-AG) | Synthetic Cannabinoids |

|---|---|---|---|

| Chemical Nature | Peptide. nih.gov | Lipid (Fatty Acid Derivatives). uni-bonn.de | Diverse small molecules. |

| Primary CB1 Activity | Inverse Agonist / Antagonist. pnas.org | Agonist. researchgate.net | Can be Agonists (e.g., WIN 55,212-2) or Inverse Agonists (e.g., Rimonabant). uni-bonn.de |

| Receptor Selectivity | Highly selective for CB1 over CB2. pnas.orgnih.gov | Act on both CB1 and CB2 receptors. researchgate.net | Can be designed for CB1, CB2, or non-selective activity. |

| Origin | Endogenous (derived from hemoglobin). nih.gov | Endogenous (derived from membrane lipids). uni-bonn.de | Exogenous (synthetic). |

Future Research Directions and Translational Potential

Elucidation of Endogenous Production and Release Mechanisms

A critical area of future investigation is understanding the precise mechanisms of hemopressin's endogenous production and release. While initially considered a potential artifact of extraction methods, growing evidence suggests specific, regulated production of N-terminally extended hemopressin peptides. frontiersin.orgwikipedia.org

The current understanding is that these peptides are not classical neuropeptides produced in the secretory pathway but are derived from cytosolic proteins. nih.gov A prevailing hypothesis involves the proteasome, a cellular complex responsible for protein degradation, which is thought to break down the hemoglobin α-chain to produce hemopressin and related peptides. nih.gov While this has been suggested by in-silico analysis, direct experimental evidence for the sequential action of proteasomes and endopeptidases is still being pursued. nih.gov

Recent studies have provided more concrete insights. Research into the analgesic effects of electroacupuncture found that it increased the concentration of VD-hemopressin(α) and RVD-hemopressin(α) in the periaqueductal gray region of the brain by enhancing the degradation of the hemoglobin α chain via the 26S proteasome. frontiersin.org Furthermore, the peptide RVD-hemopressin (also known as pepcan-12) has been shown to be generated from a larger pro-peptide, pepcan-23, and is found specifically in noradrenergic neurons, pointing towards a more specialized and regulated biosynthetic pathway than simple hemoglobin breakdown. wikipedia.org For these peptides to be fully classified as "non-classical neuropeptides," future studies must conclusively demonstrate their regulated synthesis and secretion in the brain to produce physiological effects. nih.gov

Comprehensive Characterization of Novel Hemopressin-Related Peptides

The term "hemopressin" now encompasses a family of related peptides with varying lengths and activities. frontiersin.org The originally identified nine-amino-acid peptide (hemopressin or Hp) is just one member of this growing class. frontiersin.orgwikipedia.org Future research must focus on the comprehensive characterization of these novel peptides.

N-terminally extended forms, such as RVD-hemopressin(α) (pepcan-12) and VD-hemopressin(α), are now considered the more likely endogenous forms and exhibit different pharmacological profiles than the original hemopressin. wikipedia.orgfrontiersin.org Additionally, related peptides have been identified from the β-chain of hemoglobin, such as VD-Hpβ. wikipedia.org Even shorter fragments, like NFKF, have been shown to possess pharmacological activity, delaying seizures and preventing neurodegeneration in certain models. nih.gov The discovery of these variants, which can act as agonists, inverse agonists, or allosteric modulators, highlights a complex endogenous system. researchgate.netwikipedia.org

Table 1: Key Hemopressin-Related Peptides and Their Described Activities

| Peptide Name | Abbreviation/Alias | Source | Primary Described Activity | Citations |

|---|---|---|---|---|

| Hemopressin | Hp | α-hemoglobin | CB1 inverse agonist/antagonist; TRPV1 agonist | wikipedia.orgnih.govresearchgate.net |

| RVD-hemopressin(α) | Pepcan-12 | α-hemoglobin | CB1 negative allosteric modulator; CB2 positive allosteric modulator; TRPV1 blocker | wikipedia.orgresearchgate.netmdpi.com |

| VD-hemopressin(α) | (m)VD-Hpα | α-hemoglobin | CB1 receptor agonist | wikipedia.orgfrontiersin.org |

| VD-hemopressin(β) | VD-Hpβ | β-hemoglobin | CB1 receptor agonist | wikipedia.org |

| NFKF | - | Hemopressin fragment | Neuroprotective | nih.gov |

Investigation of Biased Agonism and Signaling Pathway Selectivity

The diverse activities of hemopressin-related peptides at the same receptor suggest a phenomenon known as biased agonism or functional selectivity. frontiersin.orgresearchgate.net This is when different ligands binding to the same receptor stabilize distinct receptor conformations, leading to the preferential activation of specific downstream signaling pathways. frontiersin.orgwikipedia.org

Cannabinoid receptors are known to couple to multiple G-protein families (e.g., Gi/o, Gαs, Gαq), allowing for a wide range of intracellular responses. frontiersin.org The hemopressin family provides a clear example of this complexity:

Hemopressin (Hp) acts as an inverse agonist at CB1 receptors but an agonist at TRPV1 channels. nih.govresearchgate.net

VD-hemopressin acts as a CB1 receptor agonist. researchgate.net

RVD-hemopressin acts as a negative allosteric modulator at CB1 receptors and a positive allosteric modulator at CB2 receptors. frontiersin.orgresearchgate.net

This location-specific and biased pharmacological action could allow for fine-tuning of the cannabinoid system's signaling output. nih.govresearchgate.net Future research will need to dissect these pathways to understand how specific peptides achieve their distinct effects, which could be pivotal for designing therapeutics that selectively activate beneficial pathways while avoiding adverse ones. wikipedia.org

Development of Hemopressin-Based Analogues and Peptidomimetics

The unique pharmacology of hemopressins has spurred the development of synthetic analogues and peptidomimetics to create novel cannabinoid drugs. researchgate.net Research in this area involves systematically modifying the peptide structure to enhance stability, activity, and selectivity. researchgate.net

Strategies for creating new analogues include:

Alanine (B10760859) Scanning (Ala scan): Replacing individual amino acids with alanine to determine their importance for receptor binding and activity. researchgate.net

N-terminal Truncation: Creating shorter peptide fragments to identify the minimal sequence required for activity. researchgate.net

Cyclization: Introducing covalent bonds between amino acid side chains to create a more rigid, constrained structure, which can improve stability and receptor affinity. researchgate.net

Studies have already shown that a C-terminally truncated fragment of hemopressin, PVNFKF (Hp 1-6), adopts a different conformation than the full peptide but retains a key structural turn. researchgate.net Furthermore, the fragment AFKF, derived from hemopressin, has demonstrated antiproliferative activity in glioma cells, showcasing the potential to develop analogues with targeted therapeutic effects. researchgate.net

Exploration of Hemopressin Peptides in Pre-clinical Disease Models

The diverse biological activities of hemopressin peptides have made them attractive candidates for investigation in a wide range of pre-clinical disease models. Their potential extends across neurodegenerative, inflammatory, pain, and metabolic disorders.

Future exploration in these models is crucial for establishing therapeutic relevance. Key findings have already demonstrated their potential in treating neuropathic pain, inflammatory conditions like arthritis, and neurodegenerative symptoms in models of multiple sclerosis. researchgate.netnih.govnih.gov

Table 2: Pre-clinical Models Investigating Hemopressin Peptides

| Disease Area | Pre-clinical Model | Peptide(s) Investigated | Observed Effect | Citations |

|---|---|---|---|---|

| Neurodegeneration | Experimental Autoimmune Encephalomyelitis (EAE) for MS | Hemopressin, NFKF | Prevention of neurodegenerative symptoms | nih.gov |

| Neuropathic Pain | Chronic Constriction Injury (CCI) of the sciatic nerve | Hemopressin | Inhibition of mechanical hyperalgesia (antinociceptive effect) | researchgate.netnih.gov |

| Inflammatory Disorders | Antigen-Induced Arthritis (AIA) | Hemopressin | Prevention of knee joint edema and leukocyte influx | nih.gov |

| Inflammatory Pain | Formalin-induced pain | VD-hemopressin(α) | Dose-dependent analgesic effect | frontiersin.org |

| Chronic Pain | Knee Osteoarthritis (KOA) | VD-Hp(α), RVD-Hp(α) | Inhibition of chronic pain via CB1 receptor activation | frontiersin.org |

| Metabolic Disorders | Obese (ob/ob) mice | Hemopressin | Reduction of food intake (anorectic effect) | nih.gov |

| Neurological Disorders | Pilocarpine-induced seizures | NFKF | Delays onset of first seizure | nih.gov |

Application in Drug Delivery Systems (e.g., Nanofibrils, Hydrogels)

A particularly innovative avenue of future research lies in harnessing the self-assembling properties of hemopressin for advanced drug delivery systems. nih.govnih.gov Hemopressin peptides can self-assemble into well-defined nanostructures, specifically nanofibrils, which can entangle to form three-dimensional hydrogel matrices. nih.gov

These hemopressin-based biomaterials have several promising characteristics:

pH-Sensitivity: The formation of hemopressin hydrogels is dependent on pH. nih.gov This allows for the creation of "smart" delivery systems that can release a therapeutic payload in response to specific pH environments, such as those found in inflamed tissues or tumors. nih.govnih.gov

Biocompatibility: Hemopressin hydrogels have been shown to be biocompatible in cell culture assays. nih.gov

Inherent Bioactivity: Because the delivery vehicle is itself a bioactive peptide, it can provide an additional therapeutic benefit. nih.gov For instance, upon release of a loaded anti-inflammatory or anti-cancer drug, the dissolving hemopressin nanofibrils could contribute their own intrinsic analgesic and anti-inflammatory properties, potentially creating a synergistic effect. nih.govnih.gov

Future work will focus on optimizing these hydrogel platforms for the controlled and targeted release of various therapeutic agents, representing a novel fusion of peptide chemistry and materials science for medical applications. nih.govjohnshopkins.edu

Q & A

Q. What is the primary mechanism of action of hemopressin (human, mouse) acetate in cannabinoid receptor modulation?

this compound is a nonapeptide derived from the α1-chain of hemoglobin, initially isolated from rat brain homogenates. It acts as an orally active, selective inverse agonist of the CB1 cannabinoid receptor, modulating intracellular Ca²⁺ levels and exhibiting analgesic effects in inflammatory pain models . Methodologically, CB1 activity can be validated via:

- Radioligand binding assays using selective CB1 antagonists (e.g., SR141716A) to assess competitive inhibition.

- Calcium flux assays in CB1-expressing cell lines (e.g., HEK293T) to measure intracellular Ca²⁺ mobilization .

- Behavioral studies in murine inflammatory pain models (e.g., carrageenan-induced edema) to confirm analgesic efficacy .

Q. How do experimental designs account for species-specific differences in hemopressin activity?

Hemopressin exhibits species-dependent receptor selectivity:

- Use species-matched receptor isoforms in recombinant systems.

- Validate findings with genetic knockout models (e.g., CB1⁻/⁻ or CB2⁻/⁻ mice) .

Q. What pharmacokinetic properties influence hemopressin’s bioavailability in preclinical studies?

Hemopressin’s oral activity is attributed to its stability against proteolytic degradation, likely due to its cyclic structure. Key parameters include:

- Half-life : ~2–4 hours in plasma (rodent models).

- Blood-brain barrier penetration : Demonstrated in brain homogenate studies . Methodological considerations:

- Use HPLC-MS to quantify plasma and tissue concentrations.

- Employ cannabinoid receptor blockade to distinguish receptor-mediated vs. off-target effects .

Advanced Research Questions

Q. How do conflicting reports on hemopressin’s receptor selectivity (CB1 vs. CB2) arise, and how can they be resolved?

Discrepancies stem from:

- Structural variations : N-terminal extensions (e.g., RVD-Hpα acetate) alter receptor affinity. RVD-Hpα acts as a CB1 agonist and CB2 positive allosteric modulator (Ki = 50 nM) .